molecular formula C6H12N2O2 B8765257 1-(2-Methoxy-ethyl)-imidazolidin-2-one

1-(2-Methoxy-ethyl)-imidazolidin-2-one

Cat. No.: B8765257
M. Wt: 144.17 g/mol
InChI Key: OXPVLEYEFIMCNF-UHFFFAOYSA-N
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Description

Significance of Imidazolidin-2-one Derivatives in Contemporary Synthetic Methodologies and Chemical Biology

Imidazolidin-2-one derivatives are of paramount importance in the fields of medicinal chemistry and materials science. Their presence in a wide array of pharmaceuticals underscores their ability to interact with biological targets with high specificity. mdpi.comnih.gov In synthetic organic chemistry, these heterocycles are employed as chiral auxiliaries, directing the stereochemical outcome of reactions, and as precursors for the synthesis of more complex molecules, including vicinal diamines. mdpi.comnih.gov The stability of the imidazolidin-2-one core, coupled with the synthetic accessibility of its derivatives, ensures its continued relevance in the development of new synthetic methodologies.

Overview of N-Substituted Imidazolidin-2-ones, with Specific Focus on 1-(2-Methoxy-ethyl)-imidazolidin-2-one as a Representative Example

The properties and applications of imidazolidin-2-ones can be significantly modulated by the nature of the substituents on the nitrogen atoms. N-substitution allows for the fine-tuning of steric and electronic properties, which in turn influences the molecule's reactivity and biological activity. A myriad of N-substituted derivatives have been synthesized and studied, each with unique characteristics. tandfonline.comrsc.org

This article will focus exclusively on a specific, yet representative, example: This compound . This compound features a 2-methoxyethyl group attached to one of the nitrogen atoms of the imidazolidin-2-one ring. The methoxyethyl substituent introduces a flexible, polar side chain containing an ether linkage, which can influence the molecule's solubility, conformational preferences, and potential for intermolecular interactions. While specific research on this particular molecule is not extensively documented in publicly available literature, its structure allows for a detailed exploration of the fundamental chemistry of N-substituted imidazolidin-2-ones.

Academic Research Objectives and Scope for In-Depth Investigation of this compound

Given the limited specific data on this compound, a focused academic investigation would be highly valuable. The primary objectives of such research would be:

Development of an efficient and scalable synthetic route to this compound.

Thorough spectroscopic and structural characterization of the compound to establish a definitive analytical profile.

Exploration of its potential applications as a synthetic intermediate, a ligand in coordination chemistry, or as a scaffold for the development of novel bioactive molecules.

The scope of this investigation would involve multi-step synthesis, purification, and comprehensive analysis using modern spectroscopic and analytical techniques.

Detailed Research Findings: Synthesis and Characterization

While specific experimental data for this compound is scarce in the reviewed literature, a plausible synthetic strategy and expected characterization data can be inferred from the known chemistry of analogous compounds.

Proposed Synthesis

A common and effective method for the synthesis of N-substituted imidazolidin-2-ones involves the cyclization of an appropriately substituted ethylenediamine (B42938) derivative with a carbonylating agent. mdpi.com For the synthesis of this compound, the logical precursor would be N-(2-methoxyethyl)ethylenediamine .

The proposed two-step synthesis would be as follows:

Synthesis of the Precursor, N-(2-methoxyethyl)ethylenediamine: This intermediate can be prepared through the reaction of ethylenediamine with 2-bromoethyl methyl ether or a similar alkylating agent. The reaction would likely be carried out in the presence of a base to neutralize the hydrobromic acid formed.

Cyclization to form this compound: The synthesized N-(2-methoxyethyl)ethylenediamine would then be reacted with a carbonylating agent. Phosgene was historically used for this purpose, but due to its high toxicity, safer alternatives such as carbonyldiimidazole (CDI) or diethyl carbonate are now preferred. mdpi.com The reaction with CDI is generally clean and proceeds under mild conditions.

Predicted Spectroscopic Data

Based on the structure of this compound and the known spectroscopic data of similar compounds, the following characteristic spectral features can be predicted:

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OCH3~3.3Singlet3H
-CH2-O-~3.5Triplet2H
-N-CH2-CH2-O-~3.3Triplet2H
-N-CH2-CH2-NH- (ring)~3.4Multiplet4H
-NH- (ring)Broad singlet1H

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and other experimental conditions.

13C NMR Spectroscopy:

The carbon NMR spectrum would provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (ppm)
-OCH3~59
-CH2-O-~70
-N-CH2-CH2-O-~48
-N-CH2-CH2-NH- (ring)~40-45
C=O (carbonyl)~160-165

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the functional groups present. tandfonline.comtandfonline.com

Functional Group Predicted Absorption Range (cm-1)
N-H stretch (secondary amine)3300-3500 (broad)
C-H stretch (aliphatic)2850-3000
C=O stretch (urea carbonyl)1680-1720 (strong)
C-N stretch1250-1350
C-O stretch (ether)1050-1150

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of imidazolidin-2-ones often involves cleavage of the substituents on the nitrogen atoms and fragmentation of the heterocyclic ring. researchgate.netresearchgate.net

Ion Predicted m/z
[M]+144.18
[M - CH3O]+113
[M - C2H4O]+100

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-methoxyethyl)imidazolidin-2-one

InChI

InChI=1S/C6H12N2O2/c1-10-5-4-8-3-2-7-6(8)9/h2-5H2,1H3,(H,7,9)

InChI Key

OXPVLEYEFIMCNF-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCNC1=O

Origin of Product

United States

Stereochemical Aspects and Asymmetric Synthesis of Chiral Imidazolidin 2 One Derivatives

Imidazolidin-2-ones as Chiral Auxiliaries in Asymmetric Transformations

Chiral imidazolidin-2-ones serve as powerful tools for controlling stereochemistry in chemical reactions. researchgate.net By temporarily attaching the chiral auxiliary to a substrate, it directs the approach of a reactant from a specific face, leading to the formation of one diastereomer in preference to others. williams.edu This methodology is foundational in modern asymmetric synthesis due to its predictability and applicability to a broad array of substrates. journals.co.zawilliams.edu The imidazolidin-2-one framework, often derived from readily available chiral precursors like ephedrine (B3423809) or amino acids, provides a rigid scaffold that effectively shields one face of the reactive center, leading to high levels of asymmetric induction. journals.co.zaresearchgate.net Their bifunctionality at the nitrogen atoms also permits the construction of C2-symmetric forms, which can offer unique advantages in stereocontrol. journals.co.za

The application of imidazolidin-2-one auxiliaries enables the diastereoselective synthesis of complex molecules by creating new chiral centers with a high degree of predictability. journals.co.za In these transformations, the stereochemical information embedded in the auxiliary is transferred to the product. A notable example involves the use of N-acyl imidazolidin-2-ones in aldol (B89426) reactions. The enolates derived from these compounds react with aldehydes to form new carbon-carbon bonds and two new stereocenters. The stereochemical outcome is dictated by the formation of a specific chelated transition state, which is influenced by the auxiliary's structure. chim.it

For instance, Nair and co-workers demonstrated that the stereochemical outcome of an aldol reaction could be switched by changing the metal enolate. chim.it The reaction of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one with an aldehyde via a lithium enolate produced a secondary alcohol with one stereochemistry, while the corresponding titanium enolate yielded the opposite stereoisomer. chim.it This switch is attributed to a change from an open to a closed transition state, respectively, showcasing the nuanced control these auxiliaries offer. chim.it

Similarly, high diastereoselectivity is achieved in Diels-Alder reactions. N-enoyl imidazolidin-2-ones, particularly those derived from ephedrine, act as highly effective dienophiles. researchgate.net In the presence of a Lewis acid promoter, they undergo rapid and face-selective cycloadditions with dienes like cyclopentadiene, yielding norbornene derivatives with excellent diastereomeric ratios (>99:1). journals.co.za

Table 1: Diastereoselective Reactions Using Imidazolidin-2-one Auxiliaries

Reaction Type Auxiliary System Electrophile/Diene Diastereomeric Ratio (dr) Yield (%)
Aldol Reaction N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one (Ti-enolate) Various Aldehydes 75:25 to 92:8 N/A
Diels-Alder N-enoyl ephedrine-derived imidazolidin-2-one Cyclopentadiene >99:1 86
Michael Addition Chiral unsaturated imides Organocuprates High N/A

Data compiled from multiple sources. journals.co.zaresearchgate.netwilliams.educhim.it

While chiral auxiliaries are effective, the direct catalytic asymmetric synthesis of imidazolidin-2-ones provides a more atom-economical route, often circumventing the multi-step process of preparing and attaching an auxiliary. nih.gov Significant progress has been made in developing catalytic methods that generate enantiomerically enriched imidazolidin-2-ones from simple precursors. mdpi.com

A key strategy involves the palladium-catalyzed asymmetric carboamination of N-allyl ureas with aryl or alkenyl halides. nih.govumich.edu This reaction constructs the imidazolidin-2-one ring while simultaneously forming a C-C bond and a stereocenter in a single step. nih.gov Researchers have found that a catalyst system composed of Pd₂(dba)₃ and a chiral phosphine (B1218219) ligand, such as (S)-Siphos-PE, is highly effective for this transformation, achieving enantiomeric excesses (ee) of up to 95%. nih.govumich.edu The reaction demonstrates broad substrate scope and functional group tolerance. nih.gov Another powerful method is the Pd(II)-catalyzed asymmetric diamination of 1,3-dienes with dialkylureas, which utilizes a chiral pyridine-oxazoline ligand to achieve high yields and excellent enantioselectivities under mild conditions. mdpi.com

Table 2: Catalytic Asymmetric Synthesis of 4-Substituted Imidazolidin-2-ones

Substrate (N-allyl urea) Aryl Bromide Catalyst System Enantiomeric Excess (ee) Yield (%)
1-(4-methoxyphenyl)-3-allyl-urea 4-bromobenzonitrile [Pd₂(dba)₃] / (S)-Siphos-PE 95% 85%
1-(4-fluorophenyl)-3-allyl-urea 4-bromobenzonitrile [Pd₂(dba)₃] / (S)-Siphos-PE 94% 81%
1-phenyl-3-allyl-urea 4-bromoanisole [Pd₂(dba)₃] / (S)-Siphos-PE 79% 93%

Data sourced from Wolfe et al. nih.govumich.edu

Chiral Imidazolidin-2-ones as Ligands for Catalytic Asymmetric Induction

Beyond their role as stoichiometric auxiliaries, chiral imidazolidin-2-ones have been successfully employed as ligands in catalytic asymmetric synthesis. journals.co.za In this capacity, the chiral information is transferred from the ligand to the product via a transient metal complex. This approach is highly efficient as only a small amount of the chiral ligand is required to generate a large quantity of enantiomerically enriched product. nih.gov

The N-bifunctionality and C2-symmetry of certain imidazolidin-2-one derivatives make them particularly effective ligands. journals.co.za Koga and co-workers developed homochiral C2-symmetric bis-N-alkyl imidazolidin-2-ones and demonstrated their use as ligands for the alkylation of achiral enolates, achieving enantiomeric excesses up to 92%. journals.co.za Furthermore, dirhodium(II) carboxamidate catalysts incorporating an asparagine-derived imidazolidin-2-one skeleton have proven to be highly diastereo- and enantioselective in transformations involving dirhodium(II) carbenes. journals.co.za More recently, copper(II) complexes with chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been shown to be efficient catalysts for asymmetric Henry reactions, producing nitroaldols with up to 97% ee. nih.govbeilstein-journals.org The stereochemical outcome of these reactions can often be controlled by the relative configuration (cis or trans) of the substituents on the ligand. beilstein-journals.org

Stereocontrol Mechanisms and Factors Influencing Enantioselectivity in Imidazolidin-2-one-Based Asymmetric Synthesis

The high levels of stereocontrol achieved with imidazolidin-2-one systems are governed by specific mechanistic pathways and are sensitive to various reaction parameters. nih.govmdpi.com In auxiliary-based reactions, stereocontrol typically arises from steric hindrance, where the bulky substituents on the auxiliary block one face of the prochiral substrate, forcing the reagent to attack from the less hindered face. williams.edu The formation of rigid, chelated intermediates, particularly with metal enolates in aldol and alkylation reactions, is crucial for locking the conformation and ensuring high diastereoselectivity. williams.educhim.it

In catalytic reactions, such as the Pd-catalyzed carboamination of N-allyl ureas, the mechanism of stereochemical induction is more complex. Studies suggest that, unlike other carboamination reactions where aminometalation is the enantiodetermining step, the C-C bond-forming reductive elimination can be the key stereochemistry-defining step for imidazolidin-2-one formation. nih.govumich.edu This hypothesis is supported by the strong correlation observed between the electronic properties of the substrate and the resulting enantioselectivity. mdpi.com Key factors influencing enantioselectivity include:

Substrate Electronics: Electron-withdrawing groups on the urea (B33335) nitrogen tend to increase the enantiomeric excess. This is because a less nucleophilic nitrogen slows the rate of reductive elimination, making this step more selective. mdpi.com

Ligand Structure: The choice of the chiral ligand is paramount. For instance, in the Pd-catalyzed carboamination, (S)-Siphos-PE was found to be superior to other phosphine ligands. umich.edu

Additives: The presence of additives can have a profound effect. In certain Pd-catalyzed reactions, the addition of water significantly improved enantioselectivities, particularly with electron-poor aryl halide substrates. nih.govnih.gov

This interplay of electronic and steric factors, along with the specific reaction conditions, allows for fine-tuning of the stereochemical outcome. nih.gov

Strategies for Recovery and Reusability of Chiral Imidazolidin-2-one Auxiliaries

A significant drawback of using stoichiometric chiral auxiliaries is the cost and waste associated with their use. nih.gov Consequently, the development of efficient methods for the recovery and reuse of the auxiliary is critical for practical and large-scale applications. rsc.org Several strategies have been devised to address this challenge.

One effective approach is the immobilization of the auxiliary on a solid support. chim.it For example, a non-cross-linked polystyrene-supported chiral hydantoin (B18101) (a related structure) was shown to be an effective auxiliary in asymmetric aldol reactions. researchgate.net This polymer-supported auxiliary could be easily recovered by simple filtration and recycled multiple times without a significant drop in yield or diastereoselectivity. researchgate.net

Another strategy involves the use of ionic liquids. Ryu and co-workers developed a 1,2,3-triazolium ionic liquid-supported chiral 2-imidazolidin-one for asymmetric alkylation. chim.it After the reaction and subsequent hydrolysis to release the product, the auxiliary remains in the ionic liquid phase, allowing for easy separation and reuse. This method not only improves the recovery of the auxiliary but also addresses potential solubility issues. chim.it

Mechanistic Investigations of 1 2 Methoxy Ethyl Imidazolidin 2 One Formation and Reactivity

Elucidation of Mechanistic Pathways in Palladium-Catalyzed Imidazolidin-2-one Synthesis

Palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides has emerged as a powerful method for constructing substituted imidazolidin-2-ones. nih.govnih.gov This transformation facilitates the formation of a carbon-carbon bond, a carbon-nitrogen bond, and up to two stereocenters in a single step. acs.org

The generally accepted catalytic cycle for this process begins with the oxidative addition of an aryl halide to a Pd(0) complex. acs.orgnih.gov This is followed by deprotonation of the urea (B33335) substrate by a base, such as sodium tert-butoxide (NaOtBu), and subsequent substitution to form an alkene-bound palladium(aryl)(amido) intermediate. acs.orgmdpi.com The subsequent key steps involve migratory insertion (aminopalladation) and reductive elimination. The syn-1,2-migratory insertion of the alkene into the Pd–N bond yields a five-membered palladacycle intermediate. acs.orgnih.gov The final C–C bond-forming reductive elimination from this intermediate furnishes the desired imidazolidin-2-one product and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.orgnih.gov

In the asymmetric variant of the palladium-catalyzed alkene carboamination, the C–C bond-forming reductive elimination has been identified as the enantiodetermining step. acs.orgnih.gov This is a significant finding, as in many other asymmetric metal-catalyzed carboaminations, the stereochemistry is typically established during the alkene aminometalation (migratory insertion) step. mdpi.com

Evidence for this mechanistic proposal comes from the strong correlation observed between the electronic properties of the N-substituents on the urea and the resulting enantioselectivity of the reaction. acs.orgnih.gov The mechanism is believed to proceed through a reversible aminopalladation step, which forms two diastereomeric palladacycle intermediates. acs.orgmdpi.com These intermediates can either revert to the preceding palladium(aryl)(amido) complex via retro-aminopalladation or proceed through reductive elimination to form the product. mdpi.com

For substrates with electron-poor N-aryl groups, retro-aminopalladation is more facile. acs.orgmdpi.com This allows for the equilibration of the diastereomeric palladacycle intermediates. The chiral ligand environment dictates that reductive elimination occurs more rapidly from one diastereomer, leading to high enantioselectivity. acs.orgmdpi.com Conversely, for more electron-rich substrates, the equilibration via retro-aminopalladation is less efficient. Consequently, a larger portion of the minor enantiomer is formed, resulting in lower enantioselectivity. acs.orgmdpi.com The addition of water has been found to significantly improve enantioselectivities, particularly with electron-poor aryl halide substrates. nih.govacs.org

N-Aryl Substituent on UreaElectron-Donating/WithdrawingEnantiomeric Excess (ee %)Postulated Reason for ee
4-CF₃C₆H₄Strongly Electron-Withdrawing95%Facile retro-aminopalladation allows for equilibration of intermediates, leading to high enantioselectivity. acs.orgmdpi.com
4-FC₆H₄Electron-Withdrawing91%Efficient equilibration of palladacycle intermediates before reductive elimination. acs.orgmdpi.com
C₆H₅Neutral82%Moderate rate of retro-aminopalladation. acs.orgmdpi.com
4-MeOC₆H₄Electron-Donating75%Slower retro-aminopalladation leads to less efficient equilibration and lower enantioselectivity. acs.orgmdpi.com

The choice of ligand and the electronic properties of the substrates are critical factors that profoundly influence the mechanism, rate, and selectivity of palladium-catalyzed imidazolidin-2-one synthesis. Ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. wikipedia.org

In the asymmetric carboamination of N-allylureas, bulky, electron-rich phosphine (B1218219) ligands are often employed. For instance, a catalyst system composed of Pd₂(dba)₃ and (S)-Siphos-PE is highly effective for enantioselective coupling. nih.govacs.org The specific steric and electronic properties of the ligand create a chiral environment around the metal center, which is essential for differentiating the transition states leading to the two enantiomers during the rate-determining reductive elimination step. acs.orgmdpi.com In other palladium-catalyzed diaminations of alkenes using N-allyl ureas, the JackiePhos ligand was found to be crucial for the final reductive elimination step due to its bulkiness and electron-poor character. kaimosi.com

The electronic properties of the N-aryl substituent on the urea have a direct impact on the rate of C–C bond-forming reductive elimination. acs.orgmdpi.com Electron-withdrawing groups on the nitrogen atom have been shown to decrease the rate of this step. mdpi.com This electronic influence is a key piece of evidence supporting reductive elimination as the enantiodetermining step, as it directly affects the step that controls the stereochemical outcome. acs.orgmdpi.com

LigandCatalyst SystemKey Mechanistic Influence
(S)-Siphos-PEPd₂(dba)₃Induces high enantioselectivity by controlling the enantiodetermining reductive elimination step. acs.orgmdpi.com
XantphosPd₂(dba)₃Effective for general, non-asymmetric carboamination of N-allylureas. nih.gov
JackiePhosNot specifiedIts bulk and electron-poor nature are fundamental for promoting the Csp³–Nsp³ bond formation via reductive elimination in a diamination reaction. kaimosi.com

Kinetic Studies and Reaction Order Determination in Imidazolidin-2-one Forming Reactions

Kinetic studies provide quantitative insight into reaction rates and help identify the rate-determining step of a reaction mechanism. For the base-catalyzed intramolecular hydroamidation of propargylic ureas, the cyclization of the deprotonated urea has been identified as the rate-determining step. acs.orgacs.org This step possesses a moderate activation free energy of 20.8 kcal/mol (calculated for a specific substrate with BEMP as the catalyst), which is consistent with the experimentally observed reaction rates at room temperature. acs.org

While detailed kinetic studies on the palladium-catalyzed carboamination are less common, analysis of related systems provides valuable context. Many palladium-catalyzed cross-coupling reactions exhibit complex kinetic profiles where the reaction order can be dependent on substrate electronics and catalyst concentration. nih.gov In some cases, reactions can follow second-order kinetics, being first-order in the amine and first-order in the electrophile. nih.gov The rate of imidazolidin-2-one formation is also qualitatively affected by steric factors; for instance, increasing steric hindrance on the carbon alpha to the triple bond in propargylic ureas slows the reaction rate. acs.org In a heterogeneous system for the synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate (B1207046) over a CeO₂ catalyst, an apparent activation energy of 97 kJ mol⁻¹ was determined, with the data suggesting that the same reaction step was rate-determining across different reaction setups.

Reaction SystemKinetic FindingMethod of Determination
Base-catalyzed hydroamidation of propargylic ureaCyclization is the rate-determining step.DFT Calculations acs.orgacs.org
Base-catalyzed hydroamidation of propargylic ureaReaction rate decreases with increased steric hindrance.Experimental Observation acs.org
CeO₂-catalyzed synthesis from ethylenediamine carbamateApparent activation energy is 97 kJ mol⁻¹.Arrhenius Plot
Hydrolysis of 4-imidazolidinone prodrugsApparent first-order kinetics at pH < 5.pH-rate profile analysis mdpi.com
General reactivity of imidazolidinones as organocatalystsOften follows second-order kinetics (first-order in amine, first-order in electrophile).Photometric kinetic measurements nih.gov

Application of Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of imidazolidin-2-one formation. researchgate.netnih.gov These theoretical studies provide detailed energetic landscapes of reaction pathways, allowing for the validation of proposed mechanisms and the prediction of reactivity and selectivity.

In the context of base-mediated cyclization, DFT calculations were crucial in identifying the most feasible reaction pathway. kaimosi.com They confirmed that the 5-exo-dig cyclization of the deprotonated urea is both kinetically and thermodynamically favored over other potential cyclization modes (e.g., 6-endo-dig or O-cyclization). acs.orgacs.org Furthermore, computational studies provided the primary evidence for the involvement of an allenamide intermediate in the formation of imidazol-2-ones, showing it to be a low-energy pathway in perfect agreement with experimental observations. kaimosi.comresearchgate.netnih.gov

For acid-catalyzed reactions leading to imidazolidin-2-ones, quantum chemistry calculations have been used to justify the observed regioselectivity by comparing the relative energies of key cationic intermediates. By calculating the stability of different iminium and oxonium ions, researchers can rationalize why one regioisomer is formed preferentially over another. These computational insights are critical for understanding the fundamental factors that control reaction outcomes and for designing more selective synthetic methods.

Computational Chemistry and Theoretical Studies of 1 2 Methoxy Ethyl Imidazolidin 2 One

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating imidazolidinone derivatives. It is employed to determine stable molecular geometries, understand electronic properties, and rationalize the outcomes of chemical reactions.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of imidazolidinone derivatives. nih.govresearchgate.net For 1-(2-Methoxy-ethyl)-imidazolidin-2-one, the central five-membered ring is expected to adopt a slightly puckered "envelope" or "twist" conformation to minimize steric strain, a common feature in such rings. nih.gov The N-substituent, the 2-methoxyethyl group, possesses multiple rotatable bonds, leading to several low-energy conformers. DFT calculations can identify the most stable conformer by comparing their relative energies.

The electronic properties are described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. nih.gov In a typical imidazolidin-2-one structure, the HOMO is often localized around the nitrogen and oxygen atoms, while the LUMO is distributed over the carbonyl group, indicating these sites' roles in nucleophilic and electrophilic interactions, respectively.

Table 1: Representative DFT-Calculated Properties for an Imidazolidin-2-one Scaffold Note: These values are representative based on published data for similar structures and serve as an estimation for this compound.

ParameterValueDescription
HOMO Energy-5.4 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy-0.7 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical stability and reactivity. nih.gov
Dipole Moment~3.5 DA measure of the molecule's overall polarity.
Ring Puckering (Q)~0.08 ÅQuantifies the deviation of the imidazolidine (B613845) ring from planarity. nih.gov

Computational studies have been successfully applied to rationalize the regioselectivity observed in the synthesis of substituted imidazolidin-2-ones. nih.govresearchgate.net For instance, in the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas with C-nucleophiles, DFT calculations of the energies of possible intermediates and transition states can explain the preferential formation of 4-substituted over 5-substituted products. nih.gov

Similarly, in the base-catalyzed intramolecular hydroamidation of propargylic ureas, DFT studies have shown that the reaction pathway leading to the five-membered cyclic urea (B33335) is energetically favored, explaining the excellent chemo- and regioselectivity of the process. acs.orgacs.orgresearchgate.net Theoretical calculations can map the potential energy surface of the reaction, identifying the lowest energy path and thus predicting the major product. acs.org In palladium-catalyzed carboamination reactions to form imidazolidin-2-ones, computational models can help explain the high diastereoselectivity observed by analyzing the transition states leading to different stereoisomers. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of this compound and its Derivatives

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its derivatives over time. nih.govnajah.edunajah.edu While DFT can find static, low-energy structures, MD simulates the molecule's movement at a given temperature, revealing how it folds, flexes, and interacts with its environment.

For the 2-methoxyethyl side chain, MD simulations can map the rotational dynamics around the C-C and C-O bonds, identifying the most populated conformational states and the energy barriers for converting between them. In the context of drug design, where imidazolidinone derivatives are often studied as enzyme inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. nih.govnih.gov Metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position are monitored over nanoseconds to ensure the binding pose predicted by docking is stable. najah.edunih.gov

In Silico Modeling for Understanding Interactions and Scaffold Utility of Imidazolidinone Systems

The imidazolidin-2-one ring is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs. nih.govmdpi.com In silico modeling plays a vital role in understanding why this scaffold is so effective and in designing new derivatives with enhanced properties.

Techniques like molecular docking are used to predict how imidazolidinone derivatives bind to biological targets, such as enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) or Cyclooxygenase-2 (COX-2). nih.govnajah.edu These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. Pharmacophore modeling can abstract the essential features of a series of active imidazolidinone compounds into a 3D model, which can then be used to screen virtual libraries for new potential drug candidates. nih.gov The utility of the scaffold lies in its rigid core, which properly orients substituents for optimal interaction with a target protein, and its hydrogen bond donor and acceptor sites, which facilitate strong binding. researchgate.net

Advanced Theoretical Methods for Reaction Pathway Energetics and Transition State Characterization

Advanced theoretical methods, primarily DFT, are indispensable for characterizing the energetics of reaction pathways and the structures of elusive transition states in the synthesis of imidazolidin-2-ones. acs.org By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

Table 2: Example of Calculated Gibbs Free Energy Profile for Imidazolidin-2-one Synthesis Note: Data is representative of a base-catalyzed cyclization pathway as described in the literature. acs.org

SpeciesΔG (kcal/mol)Description
Reactant (Propargylic Urea)0.0Reference starting energy.
Deprotonated Intermediate+5.5Energy cost to remove a proton with the base.
Transition State (TS-N5)+19.0The highest energy point on the path to the 5-membered ring.
Product (Imidazolidin-2-one)-15.0The final, stable cyclized product.

Reactivity and Transformations of 1 2 Methoxy Ethyl Imidazolidin 2 One and Its Derivatives

Functional Group Interconversions and Modifications on the Imidazolidin-2-one Core

The imidazolidin-2-one core is a cyclic urea (B33335), and its reactivity is characteristic of this functional group. While 1-(2-Methoxy-ethyl)-imidazolidin-2-one has a substituent at one nitrogen, the other nitrogen atom (N3) could be a site for further substitution, assuming it is not already substituted. Key transformations of the core structure involve the carbonyl group and the N-H bond (if present).

N-Alkylation and N-Arylation: For imidazolidin-2-ones with an available N-H proton, deprotonation with a suitable base followed by reaction with an electrophile (such as an alkyl or aryl halide) allows for the introduction of a wide variety of substituents at the nitrogen atom. This is a fundamental strategy for creating diverse libraries of N-substituted derivatives.

Reactions at the Carbonyl Group: The carbonyl group (C=O) of the urea can undergo several reactions. Reduction of the carbonyl group, for instance using strong reducing agents like lithium aluminum hydride (LiAlH₄), can lead to the corresponding imidazolidine (B613845). wikipedia.org Additionally, the carbonyl oxygen can be exchanged for a sulfur atom using reagents like Lawesson's reagent to form the corresponding imidazolidine-2-thione.

Hydrolysis: The cyclic urea linkage is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield the corresponding 1,2-diamine, in this case, N-(2-methoxyethyl)ethane-1,2-diamine. This reaction is particularly important as it establishes imidazolidin-2-ones as protecting groups or precursors for vicinal diamines. mdpi.comnih.govnih.gov

A summary of potential functional group interconversions is presented below.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationBase (e.g., NaH), Alkyl HalideN,N'-Disubstituted Imidazolidin-2-one
Carbonyl ReductionLiAlH₄Imidazolidine
ThionationLawesson's ReagentImidazolidine-2-thione
HydrolysisStrong Acid (e.g., HCl) or Base (e.g., NaOH), HeatVicinal Diamine

Derivatization Strategies for N-Substituted Imidazolidin-2-ones

Derivatization of the imidazolidin-2-one scaffold is a key strategy for modulating the physicochemical and biological properties of these molecules. researchgate.netnih.gov Given that the target compound is already an N-substituted derivative, further derivatization can occur at other positions on the ring or on the existing substituent.

The imidazolidin-2-one moiety can be incorporated into larger, more complex heterocyclic systems. This is often achieved by using a functionalized imidazolidin-2-one as a building block in cyclization or condensation reactions. For example, imidazolidin-2-ones with adjacent imino and thione functional groups can react with o-phenylenediamines to afford fused imidazoquinoxaline derivatives. nih.gov Similarly, reactions with other bifunctional reagents can lead to a diverse array of hybrid systems, such as imidazo[2',1':4,5] mdpi.comresearchgate.netacs.orgthiadiazino[2,3-b]quinazolin-5-thiones. science24.com

These strategies allow for the creation of novel molecular architectures where the imidazolidin-2-one unit is fused with other heterocyclic rings, a common approach in medicinal chemistry to explore new chemical space.

One of the most synthetically valuable transformations of imidazolidin-2-ones is their conversion into 1,2-diamines (also known as vicinal diamines). mdpi.comnih.gov These diamines are crucial building blocks in the synthesis of pharmaceuticals, ligands for catalysis, and other complex organic molecules. nih.gov The imidazolidin-2-one ring can be viewed as a stable, protected form of a vicinal diamine.

The cleavage of the cyclic urea is typically accomplished through hydrolysis under strong acidic or basic conditions. For example, heating the imidazolidin-2-one derivative with concentrated aqueous acid (like HCl) or a strong base (like KOH or NaOH) effectively breaks the two amide-like bonds, releasing the free diamine. nih.gov This process makes imidazolidin-2-ones excellent precursors for diamines that might be difficult to handle or synthesize directly, especially when the two nitrogen atoms bear different substituents. nih.gov

Starting MaterialReagents/ConditionsProductReference
N-Substituted Imidazolidin-2-oneConc. HCl or NaOH, HeatN-Substituted Vicinal Diamine nih.govnih.gov
Chiral Imidazolidin-2-oneHydrolysisChiral 1,2-Diamine mdpi.com

Ring Expansion and Contraction Reactions of Imidazolidin-2-ones

The formation of the imidazolidin-2-one ring often involves ring expansion of smaller heterocycles, while its transformation into different ring sizes is less common but mechanistically plausible.

Formation via Ring Expansion: A prominent synthetic route to functionalized imidazolidin-2-ones is the Lewis acid-catalyzed ring expansion of aziridines. mdpi.combioorg.org This reaction involves the cycloaddition of an aziridine, particularly an activated one like an aziridine-2-carboxylate, with an isocyanate. The process can be highly regio- and stereospecific, allowing for the synthesis of enantiomerically pure imidazolidin-2-ones from chiral aziridines. researchgate.netbioorg.org This method serves as a powerful tool for accessing structurally diverse five-membered cyclic ureas. acs.org

Ring Contraction: Ring contraction of an imidazolidin-2-one is not a commonly reported transformation. Such a reaction would be energetically demanding as it would require the formation of a strained four-membered ring. Hypothetically, a reaction akin to a Favorskii rearrangement under specific conditions could be envisioned but is not a standard reaction pathway for this scaffold.

Ring Expansion to Six-Membered Rings: While less prevalent than formation from aziridines, pathways for expanding the five-membered imidazolidin-2-one ring to a six-membered tetrahydropyrimidin-2(1H)-one could be designed. This might involve a ring-opening-ring-closing sequence, for instance, by cleaving one of the C-N bonds, inserting a carbon atom, and subsequent recyclization.

Reactivity and Chemical Transformations at the 2-Methoxy-ethyl Side Chain

The 2-methoxy-ethyl side chain [CH₂CH₂OCH₃] attached to the N1 position of the imidazolidin-2-one core also possesses specific reactivity. The key functional group in this side chain is the ether linkage.

Ether Cleavage: The methyl ether group is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). This reaction would convert the methoxy (B1213986) group into a hydroxyl group, transforming this compound into 1-(2-Hydroxy-ethyl)-imidazolidin-2-one. This transformation can be useful for subsequent functionalization of the side chain.

Oxidation: The methylene (B1212753) (CH₂) groups on the ethyl chain are generally unreactive towards mild oxidizing agents. Under harsh oxidative conditions, degradation of the side chain could occur, but selective oxidation is challenging.

Role as a Modifying Group: The 2-(methoxycarbonyl)ethyl group has been employed as a removable N-protecting group in palladium-catalyzed reactions. acs.org While the 2-methoxy-ethyl group is not identical, this suggests that N-alkoxyethyl substituents can be labile under certain basic conditions, potentially leading to their removal. The methoxy group itself is an electron-donating group, which can influence the electronic properties of the nearby nitrogen atom. wikipedia.org

Reaction TypeReagents and ConditionsProduct Functional Group
Ether CleavageHBr or BBr₃Hydroxyl (-OH)
Elimination (Potential)Strong Base (e.g., DBU), HeatN-Vinyl Imidazolidin-2-one

Advanced Spectroscopic Characterization Techniques for 1 2 Methoxy Ethyl Imidazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(2-Methoxy-ethyl)-imidazolidin-2-one. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR spectra would reveal distinct signals for each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show signals for the methoxy (B1213986) group protons (CH₃O-), the two methylene (B1212753) groups of the ethyl chain (-CH₂-O- and -CH₂-N-), and the two methylene groups within the imidazolidin-2-one ring (-N-CH₂-CH₂-N-). The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 2H, 4H respectively). Similarly, the ¹³C NMR spectrum would display signals for the methoxy carbon, the four distinct methylene carbons, and the carbonyl carbon (C=O). docbrown.infonih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structural motifs.

Atom TypeGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
CarbonylC=O-~160-165
MethyleneN-C H₂-C H₂-N (ring)~3.3-3.5~40-45
MethyleneN-C H₂-CH₂-O~3.4-3.6~48-52
MethyleneCH₂-C H₂-O~3.5-3.7~70-75
MethoxyO-C H₃~3.2-3.4~58-60

Multi-dimensional NMR for Comprehensive Structural Assignments of Complex Derivatives

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, multi-dimensional NMR techniques are employed. mdpi.commdpi.com These experiments reveal correlations between different nuclei, confirming the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the ethyl chain and within the imidazolidinone ring. mdpi.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on the already-assigned proton signals. mdpi.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons (like the carbonyl group) and heteroatoms. For instance, HMBC would show a correlation from the N-CH₂ protons to the carbonyl carbon, confirming the structure of the urea (B33335) moiety. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation. For example, NOESY could reveal spatial proximities between protons on the ethyl side chain and the imidazolidinone ring. mdpi.comnih.gov

These techniques are powerful tools for the complete structural elucidation of novel imidazolidin-2-one derivatives. mdpi.commdpi.com

Solid-State NMR (ssNMR) spectroscopy is a powerful method for studying molecules in the solid phase, providing information on structure, conformation, and dynamics. rsc.org It is particularly valuable for investigating the interactions between organic molecules like imidazolidin-2-ones and the surfaces of heterogeneous catalytic materials. acs.org

Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can characterize organic species deposited on a catalyst surface. acs.orgresearchgate.net For instance, in a study of the synthesis of 2-imidazolidinone over a CeO₂ catalyst, ¹³C CP/MAS NMR was used to analyze the organic compounds that led to catalyst deactivation. acs.org The spectra revealed the formation of polyurea-like deposits on the catalyst surface over time. acs.org This type of analysis would be critical in understanding the behavior of this compound in catalytic systems, identifying intermediates, and characterizing surface-adsorbed species. rsc.orgacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the intramolecular vibrations of molecules. nih.gov These methods are essential for identifying functional groups and providing a molecular "fingerprint". nih.gov

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the cyclic urea group, typically appearing in the range of 1680-1700 cm⁻¹. researchgate.net Other key vibrational modes include:

C-N stretching vibrations from the ring and the side chain.

C-O-C stretching of the ether linkage in the methoxyethyl group.

CH₂ bending and stretching vibrations from the methylene groups.

N-H stretching (if the second nitrogen is unsubstituted) or lack thereof.

Raman spectroscopy provides complementary information. currentseparations.com While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. Water is a weak Raman scatterer, making this technique suitable for analyzing samples in aqueous media. nih.gov A combined analysis of both IR and Raman spectra, supported by quantum chemical calculations, allows for a confident and detailed assignment of all vibrational modes. researchgate.net

Table 2: Predicted Principal Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch-CH₃, -CH₂-2850-3000Medium-Strong
C=O StretchCyclic Urea1680-1700Strong (IR)
C-N StretchAmine/Amide1250-1350Medium
C-O-C StretchEther1080-1150Strong (IR)

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. ub.edu For this compound (C₆H₁₂N₂O₂), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass (144.08988 Da for the neutral molecule).

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments like Orbitrap or FT-ICR analyzers, provide structural information through controlled fragmentation of a selected parent ion. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure.

Table 3: Predicted HRMS Data and Fragmentation for this compound

IonFormulaCalculated Exact Mass (Da)Description
[M+H]⁺[C₆H₁₃N₂O₂]⁺145.09715Protonated molecule
[M-CH₃O]⁺[C₅H₁₀N₂O]⁺114.07876Loss of methoxy radical
[M-C₂H₅O]⁺[C₄H₈N₂O]⁺100.06311Loss of ethoxy radical
[C₃H₇O]⁺[C₃H₇O]⁺59.04914Methoxyethyl fragment

Single-Crystal X-ray Diffraction Studies for Precise Solid-State Structure Elucidation of Imidazolidin-2-one Derivatives

An X-ray diffraction study on a suitable single crystal of this compound would yield its exact solid-state structure. This includes determining the conformation of the five-membered ring, which often adopts a non-planar "envelope" or "twist" form. researchgate.netresearchgate.net Furthermore, the analysis reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal structure. researchgate.net This technique is considered the gold standard for unambiguous structure proof. unimi.it

Optical Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions and Photophysical Properties

Optical spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (fluorescence) spectroscopy, provides insights into the electronic properties of a molecule. mdpi.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For this compound, the primary chromophore is the carbonyl group (C=O) of the urea moiety. This group is expected to exhibit a weak n→π* transition at a lower energy (longer wavelength) and a stronger π→π* transition at a higher energy (shorter wavelength) in the UV region. nih.gov The exact positions of these absorption bands can be influenced by the solvent polarity. nih.gov

Significant photoluminescence is not typically expected from simple imidazolidin-2-ones, as they lack extensive conjugated π-systems or inherent fluorophores. However, characterizing their absorption properties is fundamental. If the molecule were to be incorporated into more complex systems or derivatized with fluorescent tags, understanding its intrinsic electronic transitions would be essential for interpreting the photophysical properties of the resulting materials. mdpi.comnih.gov

Applications of Imidazolidin 2 One Scaffolds in Broader Chemical Research

Imidazolidin-2-ones as Fundamental Building Blocks in Complex Organic Synthesis

The imidazolidin-2-one moiety is a cornerstone in the field of organic synthesis, valued for its prevalence in bioactive molecules and its utility as a synthetic intermediate. nih.govmdpi.com This scaffold is a key structural feature in a variety of FDA-approved drugs. nih.gov Beyond their direct inclusion in final products, these heterocycles serve as crucial precursors to other valuable chemical entities, most notably vicinal diamines, which are themselves important building blocks in organic and medicinal chemistry. nih.gov

The synthetic utility of imidazolidin-2-ones is further enhanced by their application as chiral auxiliaries, guiding the stereochemical outcome of asymmetric transformations. mdpi.com The development of efficient synthetic routes to access these five-membered cyclic ureas has been a significant focus of research. mdpi.com Common strategies include the carbonylation of vicinal diamines, the diamination of olefins, and the intramolecular hydroamination of linear urea (B33335) derivatives. mdpi.com

Recent innovative methods have expanded the synthetic chemist's toolkit for creating substituted imidazolidin-2-ones. One such approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles, which allows for the regioselective introduction of substituents at the 4-position of the imidazolidine (B613845) ring. nih.gov Another modern technique is the organo-catalyzed intramolecular hydroamidation of propargylic ureas, which proceeds under ambient conditions to yield both imidazolidin-2-ones and their unsaturated counterparts, imidazol-2-ones. acs.org

Synthetic Method Starting Materials Key Features Reference
Acid-catalyzed Cyclization(2,2-Diethoxyethyl)ureas, C-nucleophilesExcellent regioselectivity, simple procedure. nih.gov
Organo-catalyzed HydroamidationPropargylic ureasAmbient conditions, short reaction times, excellent chemo- and regioselectivity. acs.org
Palladium-catalyzed CarboaminationN-allyl ureas, aryl bromidesAsymmetric synthesis of 4-substituted imidazolidin-2-ones. researchgate.net

Utilization of Imidazolidin-2-ones as Ligands in Coordination Chemistry

The nitrogen atoms within the imidazolidine framework possess lone pairs of electrons, making them suitable donors for coordination to metal centers. Imidazolidine derivatives have been successfully employed as ligands in the synthesis of coordination complexes. research-nexus.netacs.org For instance, research has demonstrated the synthesis of rhenium(I) complexes featuring imidazolidine-based ligands. In one notable example, an intact imidazolidine ligand coordinated to a cationic rhenium core, acting as a tridentate N3,O-donor. research-nexus.net

While the broader class of imidazole-containing compounds is widely recognized for its role in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs), the specific use of the imidazolidin-2-one scaffold as a primary ligand is an area of ongoing exploration. researchgate.net The carbonyl group in the 2-position can influence the electronic properties and coordination behavior of the nitrogen atoms, offering possibilities for creating complexes with unique structural and reactive properties. The fundamental ability of the imidazolidine ring to coordinate with metal ions suggests a rich potential for imidazolidin-2-one derivatives in the fields of catalysis and materials science. research-nexus.netacs.org

Development of Imidazolidin-2-one Derivatives as Precursors for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and powerful organocatalysts in their own right. nih.govrsc.org A significant portion of the most frequently used NHCs are based on imidazol-2-ylidene and the corresponding saturated imidazolin-2-ylidene scaffolds. nih.govbeilstein-journals.org These stable carbenes are typically generated through the deprotonation of their corresponding imidazolium (B1220033) or imidazolinium salt precursors. nih.govbeilstein-journals.org

The synthesis of these crucial imidazolinium salt precursors often begins with 1,2-diamines. nih.gov As established, imidazolidin-2-ones are valuable precursors for these very 1,2-diamines, thus providing an indirect but vital route to saturated NHCs. nih.gov The synthetic pathway can be envisioned as the conversion of an imidazolidin-2-one to its corresponding diamine, which is then used to construct the imidazolinium salt, the immediate precursor to the NHC.

Furthermore, alternative methods exist for generating NHCs from related heterocyclic structures. These include the reductive desulfurization of imidazol-2-thiones or thermally induced α-elimination reactions from various imidazolidine derivatives. rsc.org This highlights the central role of the five-membered heterocyclic core, shared by imidazolidin-2-ones, in the generation of stable carbenes.

NHC Precursor Type Generation Method Relationship to Imidazolidin-2-one Reference
Imidazolinium SaltsDeprotonation with a strong baseSynthesized from 1,2-diamines, which can be derived from imidazolidin-2-ones. nih.govbeilstein-journals.org
ImidazolidinesThermally induced α-eliminationStructurally related saturated heterocyclic precursors. rsc.org
Imidazol-2-thionesReductive desulfurizationStructurally related heterocyclic precursors. rsc.org

Strategic Integration of Imidazolidin-2-one Containing Structures as Chemical Tools in Drug Discovery Research

The imidazolidin-2-one scaffold is a prominent feature in medicinal chemistry and drug discovery, frequently appearing in the structures of biologically active compounds. nih.govresearchgate.net Its presence in numerous marketed drugs, such as the antihypertensive imidapril (B193102) and the antibiotic azlocillin, underscores its therapeutic relevance. nih.gov

Researchers have strategically employed this scaffold to develop novel therapeutic agents. A notable example is the discovery of diaryl imidazolidin-2-one derivatives as a new class of potent and selective muscarinic M3 receptor antagonists. nih.gov These compounds show potential for treating conditions like overactive bladder and respiratory diseases. nih.gov Within this class, specific compounds have demonstrated remarkable selectivity for the M3 receptor over the M2 receptor, which is crucial for minimizing systemic side effects. nih.gov For instance, one lead compound exhibited a high binding affinity for the M3 receptor (Ki = 4.8 nM) while showing significantly lower affinity for the M2 receptor (Ki = 1141 nM). nih.gov

The versatility of the imidazolidin-2-one core has also been exploited in other therapeutic areas. Various derivatives have been synthesized and evaluated for their potential as anticancer and antiviral agents. nih.govresearchgate.netresearchgate.net Furthermore, the integration of the imidazolidin-2-one structure into peptides has led to the creation of peptidomimetics. nih.gov These molecules, containing structures like (S)- or (R)-imidazolidin-2-one-4-carboxylate, act as analogues of the amino acid proline and can induce specific, well-defined secondary structures in peptides. nih.gov These modified peptides can be further functionalized, allowing them to be linked to diagnostic probes or biomaterials, thereby serving as valuable chemical tools in biomedical research. nih.gov

Drug/Compound Class Therapeutic Target/Application Key Research Finding Reference
Diaryl imidazolidin-2-onesMuscarinic M3 receptor antagonistsHigh selectivity for M3 (Ki = 4.8 nM) vs. M2 (Ki = 1141 nM) receptors. nih.gov
Imidazolidin-2-one derivativesAnticancer agentsThe scaffold is being actively investigated for the development of new cancer therapeutics. nih.govresearchgate.net
Imidazolidin-2-one peptidomimeticsProline analogues / Chemical biology toolsInduce well-defined secondary structures in peptides. nih.gov
Various derivativesAntiviral agentsPossess potent activities against viruses such as HIV and HCV. researchgate.net

Q & A

Q. What synthetic routes are recommended for 1-(2-Methoxy-ethyl)-imidazolidin-2-one, and how can purity be optimized?

  • Methodology :
    • Step 1 : React 2-methoxyethylamine with an appropriate isocyanate or carbonylating agent (e.g., phosgene equivalents) under mild conditions to form the imidazolidin-2-one core .
    • Step 2 : Purify the crude product using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) followed by recrystallization from ethanol .
    • Step 3 : Validate purity (>95%) via HPLC with a C18 column (mobile phase: acetonitrile/water, gradient elution) .
    • Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Techniques :
    • NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the imidazolidin-2-one ring and substituents. Key signals include the carbonyl (C=O) at ~170 ppm in ¹³C NMR .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₇H₁₃N₂O₂: 157.0977) .
    • HPLC : Ensure purity with retention time consistency and UV detection (λ = 210–254 nm) .

Q. What in vitro assays are suitable for initial biological screening?

  • Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., H2228) to assess antiproliferative activity .
    • Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorogenic substrates .
    • Neuroprotection : Evaluate Aβ fibril inhibition (relevant to Alzheimer’s) via thioflavin-T fluorescence .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for substituent modifications?

  • Methodology :
    • Analog Synthesis : Replace the 2-methoxyethyl group with halogens (e.g., Cl, F), aryl groups, or bulkier substituents to assess steric/electronic effects .
    • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition or cell-based assays .
    • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What computational approaches predict biological targets or binding modes?

  • Methods :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Mpro, acetylcholinesterase) .
    • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using MOE or Phase .

Q. How should discrepancies in reported biological activities be resolved?

  • Approach :
    • Replicate Studies : Repeat assays under identical conditions (e.g., cell line passage number, reagent batches) .
    • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield conflicting results .
    • Meta-Analysis : Aggregate data from PubMed/Scopus to identify trends or outliers .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Techniques :
    • Enzyme Kinetics : Determine Kᵢ and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
    • Apoptosis Assays : Measure caspase-3/7 activation via luminescence in treated cells .
    • Transcriptomics : Perform RNA-seq to identify differentially expressed genes in response to treatment .

Q. How is the three-dimensional structure confirmed experimentally?

  • Crystallography :
    • Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals .
    • X-Ray Diffraction : Resolve structure at 1.0 Å resolution; analyze torsion angles and hydrogen-bonding networks (e.g., imidazolidinone O⋯H-C interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.